N-ethyl-1-(2-methylphenyl)methanesulfonamide
Description
N-Ethyl-1-(2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with an ethyl group and a 2-methylphenyl moiety. Sulfonamides are widely recognized for their biological activity, including antimicrobial, anticancer, and neurological applications .
Structural studies of related compounds (e.g., N-(2-methylphenyl)methanesulfonamide) have employed density functional theory (DFT) calculations to analyze vibrational modes, NMR chemical shifts, and molecular conformations . Synthetic routes for analogous sulfonamides often involve palladium-catalyzed cross-coupling or parallel chemistry formats, as seen in and .
Properties
IUPAC Name |
N-ethyl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11-14(12,13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXVSSSRYRPCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylmethanesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylphenylmethanesulfonyl chloride+ethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-ethyl-1-(2-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
*Predicted based on analogs in .
Computational and Experimental Data
- DFT Studies : N-(2-methylphenyl)methanesulfonamide was analyzed using B3LYP/6-31G(d), revealing vibrational wavenumbers and NMR shifts consistent with experimental data .
- Crystallography: SHELX software () has been pivotal in resolving sulfonamide structures, including N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, which crystallizes in a monoclinic system .
Key Differentiators
- Lipophilicity: The ethyl group in this compound likely improves bioavailability compared to non-ethylated analogs .
- Steric Effects : The 2-methylphenyl group may reduce binding affinity in certain targets but enhance selectivity .
- Synthetic Flexibility : Palladium-catalyzed methods () enable modular synthesis of derivatives, contrasting with simpler sulfonamides synthesized via direct sulfonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
